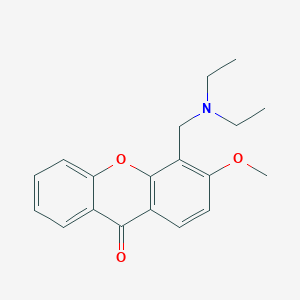
9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy-, also known as Rhodamine B, is a fluorescent dye that has been widely used in scientific research for various applications. Rhodamine B is a derivative of xanthene and has a molecular formula of C28H31N2O3Cl.
Wirkmechanismus
The mechanism of action of 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B involves its ability to absorb light energy and emit light at a longer wavelength. 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has a high molar extinction coefficient and a high quantum yield, which make it an excellent fluorescent probe. When 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B is excited by light of a specific wavelength, it absorbs the energy and undergoes a transition to an excited state. The excited 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B molecule then emits light at a longer wavelength, which can be detected using a fluorescence microscope or a spectrophotometer.
Biochemische Und Physiologische Effekte
9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has been shown to have minimal toxicity and does not affect the viability of cells or tissues. It has been used as a fluorescent probe for studying the uptake and transport of molecules in various biological systems. 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has also been used as a pH indicator, and its fluorescence properties have been used to study the pH changes in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has several advantages as a fluorescent probe. It has a high molar extinction coefficient and a high quantum yield, which make it an excellent fluorescent probe. It is also relatively stable and has minimal toxicity, which makes it suitable for use in biological systems. However, 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has some limitations as a fluorescent probe. It has a relatively low photostability, which can limit its use in long-term experiments. In addition, 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has a relatively low signal-to-noise ratio, which can make it difficult to detect low levels of fluorescence.
Zukünftige Richtungen
There are several future directions for the use of 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B in scientific research. One direction is the development of new derivatives of 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B with improved photostability and signal-to-noise ratio. Another direction is the use of 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B as a fluorescent probe for studying the dynamics of biological systems in real-time. 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B can also be used in combination with other fluorescent probes to study the interactions between molecules in biological systems. Overall, 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has great potential for further development and use in scientific research.
Conclusion:
9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B is a fluorescent dye that has been widely used in scientific research for various applications. Its synthesis method has been well established, and its fluorescence properties make it an excellent fluorescent probe. 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has minimal toxicity and has been used as a fluorescent probe for studying the uptake and transport of molecules in various biological systems. While 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has some limitations, there are several future directions for its use in scientific research.
Synthesemethoden
The synthesis of 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B involves the reaction of 3,6-diethyl-9H-xanthene-9-one with N,N-diethylethylenediamine in the presence of sulfuric acid. The resulting product is then treated with methanol and hydrochloric acid to obtain 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B. The synthesis method of 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has been well established and is widely used in the laboratory.
Wissenschaftliche Forschungsanwendungen
9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has been widely used in scientific research as a fluorescent probe for various applications. It has been used as a fluorescent tracer for studying the transport of molecules in cells and tissues. 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has also been used as a pH indicator, and its fluorescence properties have been used to study the pH changes in biological systems. In addition, 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has been used as a fluorescent dye for staining cells and tissues for microscopy.
Eigenschaften
CAS-Nummer |
17854-58-9 |
|---|---|
Produktname |
9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- |
Molekularformel |
C19H21NO3 |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
4-(diethylaminomethyl)-3-methoxyxanthen-9-one |
InChI |
InChI=1S/C19H21NO3/c1-4-20(5-2)12-15-16(22-3)11-10-14-18(21)13-8-6-7-9-17(13)23-19(14)15/h6-11H,4-5,12H2,1-3H3 |
InChI-Schlüssel |
QOWVCERIRVFDDG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)OC |
Kanonische SMILES |
CCN(CC)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)OC |
Andere CAS-Nummern |
17854-58-9 |
Synonyme |
4-(Diethylamino)methyl-3-methoxy-9H-xanthen-9-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



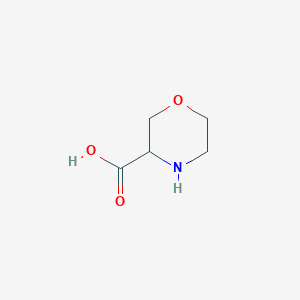
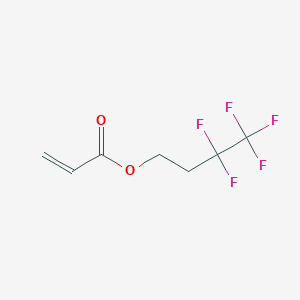
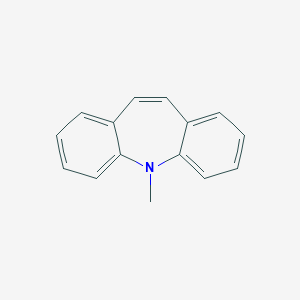
![4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid](/img/structure/B106377.png)
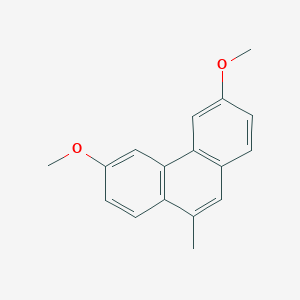
![2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B106386.png)
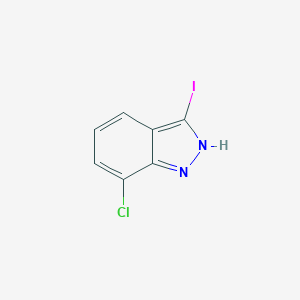
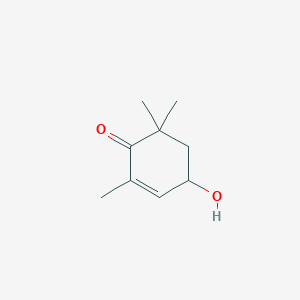
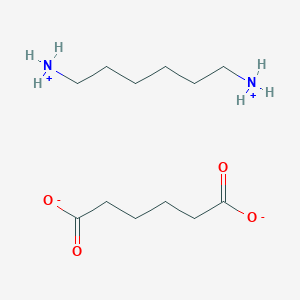
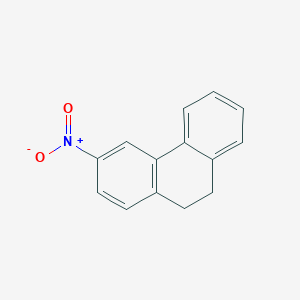

![11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B106405.png)
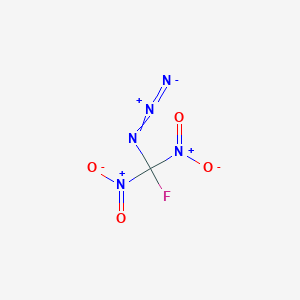
amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B106409.png)